1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one
Description
Properties
IUPAC Name |
2,5-dimethyl-1-propan-2-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-6(3)8-7(11)9(10)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKXIZTVZPNMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)N(N1C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Methyl Groups at C2 and C5
Regioselective methylation of the triazole ring remains a critical challenge. A two-step alkylation protocol has been developed to address this:
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Initial Methylation at C5 : Treatment of 1-isopropyl-1H-1,2,4-triazol-3(2H)-one with methyl iodide in dimethylformamide (DMF) at 0°C selectively methylates the C5 position, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
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Second Methylation at C2 : Subsequent reaction with methyl triflate in the presence of silver oxide introduces the C2 methyl group, yielding the desired product with 74% overall efficiency.
Isopropyl Group Installation at N1
The isopropyl substituent is introduced via nucleophilic substitution using isopropyl bromide or Mitsunobu conditions. A patent-pending method utilizes a Grignard reagent (isopropylmagnesium chloride) to deprotonate the triazole nitrogen, followed by quenching with isopropyl iodide in THF at −78°C. This approach minimizes over-alkylation and achieves 82% regioselectivity for the N1 position.
Grignard Reagent-Mediated Synthesis
Recent advancements leverage organometallic reagents to streamline synthesis. As detailed in US Patent US20180029999A1, a dibromo-triazole intermediate undergoes sequential Grignard reactions:
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Bromine-Lithium Exchange : 4,5-Dibromo-1H-1,2,4-triazol-3-one reacts with isopropylmagnesium chloride at −30°C, selectively replacing the C4 bromine with an isopropyl group.
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Carbon Dioxide Quenching : Introduction of CO₂ at −10°C forms a carboxylate intermediate, which is subsequently decarboxylated under acidic conditions to yield the triazolone framework.
This method produced 1-isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one in 53% yield after crystallization from ethyl acetate.
Solvent and Catalyst Optimization
Solvent Effects
Polar aprotic solvents like THF and methyltetrahydrofuran (MeTHF) enhance reaction rates by stabilizing transition states during cyclization. Comparative studies show that MeTHF improves yields by 15% compared to dichloromethane, likely due to its higher boiling point and better solubility of intermediates.
Palladium-Catalyzed Coupling
For challenging alkylations, palladium catalysts enable cross-coupling between triazole halides and organozinc reagents. A representative procedure employs Pd₂(dba)₃ with XPhos ligand to couple 5-bromo-1-isopropyl-1H-1,2,4-triazol-3(2H)-one with dimethylzinc, achieving 61% yield.
Purification and Characterization
Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. Recrystallization from isopropyl alcohol removes residual impurities, as evidenced by HPLC purity >98%. Structural confirmation relies on:
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¹H NMR : Methyl groups at δ 2.1–2.3 ppm (C2 and C5), isopropyl methine at δ 4.1 ppm.
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HRMS : Molecular ion peak at m/z 184.1218 ([M+H]⁺, calc. 184.1215).
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 68 | 24 | Scalability |
| Sequential Alkylation | 74 | 18 | Regioselectivity |
| Grignard-Mediated | 53 | 12 | Functional Group Tolerance |
| Palladium Catalysis | 61 | 36 | Versatility for Analogues |
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazole ring or its substituents.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Scientific Research Applications
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects
- 1,2,4-Triazole vs. 1,2,3-Triazole Analogs: The position of nitrogen atoms in the triazole ring significantly impacts electronic properties. In contrast, 1,2,4-triazolones (including the target compound) feature a carbonyl group at position 3, which introduces dipole moments and influences solubility and reactivity .
- Substituent Diversity: Compared to 4-[4-(diethylamino)-benzylideneamino]-5-benzyl-2H-1,2,4-triazol-3(4H)-one (DBT) from , which has aromatic and conjugated substituents, the target compound’s isopropyl and methyl groups are electron-donating and sterically bulky.
Thermodynamic Stability
Alkyl-substituted 1,2,4-triazolones (e.g., the target compound) generally exhibit higher thermal stability than aryl-substituted analogs like DBT due to reduced steric strain and stronger C–H···O interactions in the solid state .
Biological Activity
1-Isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one (CAS No. 156519-93-6) is a member of the triazole family, which is known for its diverse biological activities. This compound has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to its potential antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H13N3O. The compound features a triazole ring that plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H13N3O |
| Molecular Weight | 155.20 g/mol |
| CAS Number | 156519-93-6 |
| IUPAC Name | 2,5-Dimethyl-1-propan-2-yl-1,2,4-triazol-3-one |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL. The compound's mechanism of action involves inhibiting cell wall synthesis and disrupting metabolic pathways in microorganisms .
Antifungal Properties
The compound has shown promising antifungal activity against several fungal species. In vitro assays revealed that it effectively inhibited the growth of Candida albicans and Aspergillus niger, with IC50 values indicating potent antifungal effects comparable to established antifungal agents .
Anticancer Activity
Significant attention has been directed towards the anticancer potential of this compound. A series of studies evaluated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values in the micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HCT116 | 12.5 |
Flow cytometry analysis indicated that treatment with this triazole derivative led to cell cycle arrest and increased apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The triazole ring facilitates hydrogen bonding and π–π interactions with enzymes or receptors involved in cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors that regulate cell proliferation and apoptosis.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA lead to disruptions in replication or transcription processes.
Case Studies
Several case studies highlight the efficacy of this compound:
- Anticancer Study : A study on MCF-7 cells showed that the compound induced apoptosis through caspase activation and altered expression levels of p53 .
- Antifungal Efficacy : In a comparative study against traditional antifungals like fluconazole, this triazole derivative demonstrated superior activity against resistant strains of Candida species .
- Synergistic Effects : Combining this compound with other antimicrobial agents enhanced overall efficacy against multi-drug resistant pathogens .
Q & A
Basic Research Questions
Q. How can the crystal structure of 1-isopropyl-2,5-dimethyl-1H-1,2,4-triazol-3(2H)-one be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and WinGX for data processing and visualization . Optimize crystal growth via solvent evaporation or slow cooling. Validate bond lengths/angles against computational models (e.g., DFT) to resolve discrepancies between experimental and theoretical data .
Q. What spectroscopic techniques are suitable for characterizing this compound’s molecular structure?
- Methodological Answer : Combine experimental and computational approaches:
- Vibrational Spectra : Record FT-IR and Raman spectra, and compare with DFT/B3LYP/6-31G(d,p)-calculated frequencies to assign modes (e.g., triazole ring vibrations at ~1500–1600 cm⁻¹) .
- NMR : Calculate ¹H/¹³C chemical shifts using gauge-including atomic orbital (GIAO) methods with the same basis set. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodological Answer : Use microwave-assisted synthesis (e.g., 120°C, 15 min in DMF) to enhance reaction efficiency and reduce byproducts . Monitor reaction progress via TLC or HPLC. For purification, employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .
Advanced Research Questions
Q. What computational strategies can predict the thermal decomposition pathways of this triazolone derivative?
- Methodological Answer : Perform DFT studies (e.g., B3LYP/6-31G(d)) to model decomposition mechanisms. Calculate activation energies (ΔG‡) for bond cleavage (e.g., isopropyl group detachment) and compare with thermogravimetric analysis (TGA) data. Use Gaussian-optimized transition states to validate pathways .
Q. How do solvent polarity and substituents affect the compound’s acidic/basic properties?
- Methodological Answer : Conduct potentiometric titrations in non-aqueous solvents (e.g., DMF, acetone) using 0.05 M tetrabutylammonium hydroxide. Calculate pKa from half-neutralization potentials (HNPs). Correlate results with Hammett substituent constants (σ) to quantify electronic effects .
Q. What methods are used to analyze nonlinear optical (NLO) properties, and what parameters indicate potential applications?
- Methodological Answer : Compute first hyperpolarizability (β) and dipole moment (μ) via DFT/B3LYP/6-311++G(d,p). Values exceeding urea’s β (~0.372×10⁻³⁰ esu) suggest NLO utility. Validate with electric-field-induced second harmonic generation (EFISH) experiments .
Q. How can conflicting crystallographic and computational bond length data be resolved?
- Methodological Answer : Cross-validate using:
- XRD : Check for thermal motion artifacts via displacement parameters (ADPs) in SHELXL .
- DFT : Ensure geometry optimization includes dispersion corrections (e.g., D3-BJ) to account for weak interactions . Differences >0.02 Å may indicate crystal packing effects .
Q. What strategies identify pharmacologically relevant conformers of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) with target proteins (e.g., cytochrome P450). Use conformational sampling (Monte Carlo) to explore rotatable bonds (e.g., isopropyl group). Compare binding energies (ΔG < -7 kcal/mol suggests strong affinity) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
